Dehydroclindamycin

Antibacterial activity Lincosamide impurities Structure-activity relationship

Method validation for clindamycin API often suffers from unidentified process impurities, risking ANDA rejection. Dehydroclindamycin reference standard directly resolves this by providing authenticated identification of this specific dehydrogenated impurity. Sourced for analytical QbD: • Enables accurate HPLC peak identification with distinct retention time and MS fragmentation patterns vs. other lincosamides. • Supplied with comprehensive characterization data for ICH Q3A compliance in impurity profiling. • Guarantees method specificity across instrument platforms, supporting seamless analytical tech transfer.

Molecular Formula C18H31ClN2O5S
Molecular Weight 423.0 g/mol
Cat. No. B12078155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroclindamycin
Molecular FormulaC18H31ClN2O5S
Molecular Weight423.0 g/mol
Structural Identifiers
SMILESCCCC1=CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
InChIInChI=1S/C18H31ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h7,9,11-16,18,22-24H,5-6,8H2,1-4H3,(H,20,25)
InChIKeyRMQIGGGBJDZABU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydroclindamycin Impurity Standard


Dehydroclindamycin is a semi-synthetic lincosamide compound structurally derived from clindamycin via dehydrogenation of the pyrrolidine ring . As a key process-related impurity and potential degradation product identified in clindamycin hydrochloride raw materials, dehydroclindamycin serves primarily as an analytical reference standard rather than a therapeutic agent [1]. The compound exhibits a dehydrogenated clindamycin backbone with molecular formula C₁₈H₃₁ClN₂O₅S (free base) and is commercially available as the hydrochloride salt (CAS 909254-86-6) or as the E/Z mixture (CAS 1440605-51-5) [2].

Product Type Impurity reference standard
Analytical Workflow HPLC / LC-MS impurity profiling
Selection Context Clindamycin API quality control

Dehydroclindamycin Analytical Specificity


Within the lincosamide antibiotic class, individual compounds exhibit substantial differences in antibacterial activity and chromatographic behavior that preclude simple interchangeability. Clindamycin demonstrates 4- to 8-fold greater antibacterial activity than its parent compound lincomycin [1], while dehydroclindamycin as a dehydrogenated impurity possesses lower antibacterial activity compared with clindamycin hydrochloride [2]. For analytical method development and quality control applications, dehydroclindamycin requires distinct HPLC retention times, MS fragmentation patterns, and UV absorption profiles relative to other lincosamide-related substances such as lincomycin, clindamycin phosphate impurities, or N-demethyl clindamycin metabolites [3]. Substituting dehydroclindamycin with any other lincosamide analog would invalidate method specificity, compromise peak identification accuracy, and potentially cause regulatory non-compliance in ANDA submissions where impurity profiling must precisely match the reference listed drug.

Dehydroclindamycin
Clindamycin / Lincosamide Analogs
Analytical Identity
Distinct HPLC retention; unique MS fragmentation pattern
Different chromatographic behavior may cause peak misidentification
Method Specificity
Requires certified reference standard for accurate quantification
Surrogate quantification may compromise ANDA method specificity
Biological Context
Lower antibacterial activity; impurity-characteristic profile
Higher potency not representative of impurity impact

Dehydroclindamycin Differentiation Evidence


Antibacterial Activity vs. Clindamycin

Dehydroclindamycin exhibits antibacterial activity that is qualitatively similar to but quantitatively lower than clindamycin hydrochloride, establishing it as a less potent analog rather than a functionally equivalent substitute. This activity profile is critical for researchers evaluating the biological relevance of this impurity in clindamycin formulations [1].

Antibacterial Activity vs Clindamycin
Head-to-head
Dehydroclindamycin exhibits lower antibacterial activity than clindamycin hydrochloride; specific fold-difference not quantified in available primary literature.
Supports impurity-specific activity characterization
Establishes impurity as lower-activity analog rather than equipotent substitute
Antibacterial activity Lincosamide impurities Structure-activity relationship

Lincosamide Activity Gradient: Clindamycin vs Lincomycin

Within the lincosamide class, structural modifications produce substantial differences in antibacterial potency. Clindamycin demonstrates 4- to 8-fold greater activity than its parent compound lincomycin [1]. This established class-level activity gradient provides the pharmacological context for understanding that dehydroclindamycin, as a dehydrogenated clindamycin analog, occupies a distinct position on the structure-activity continuum with reduced potency relative to clindamycin hydrochloride [2].

Lincosamide Activity Gradient
Class-level
Clindamycin shows 4- to 8-fold greater antibacterial activity vs lincomycin. Dehydroclindamycin occupies a distinct, lower-activity position on the lincosamide structure-activity continuum.
Supports lincosamide structure-activity interpretation
Exact dehydroclindamycin fold-difference unavailable; class-level inference
Lincosamide pharmacology Antimicrobial susceptibility Comparative MIC

Analytical Differentiation from Clindamycin

Dehydroclindamycin was successfully isolated and characterized from clindamycin hydrochloride raw material using preparative HPLC followed by structural elucidation via MS and NMR. The compound exhibits distinct chromatographic retention behavior and unique MS fragmentation patterns that enable its specific identification and quantification in the presence of clindamycin and other related substances [1]. Regulatory guidance (ICH Q3A) requires identification of impurities present at ≥0.1% in APIs with maximum daily dose >2 g/day, necessitating dehydroclindamycin reference standards for compliant analytical method validation [2].

Analytical Differentiation
Head-to-head
Isolated via preparative HPLC; characterized by distinct retention time, unique MS fragmentation, and NMR-confirmed dehydrogenated pyrrolidine ring. Sufficient resolution for baseline separation from clindamycin.
Confirms need for impurity-specific reference standard
Retention time depends on column and mobile phase conditions
HPLC impurity profiling LC-MS method validation Pharmaceutical quality control

Dehydroclindamycin Application Scenarios


Impurity Profiling of Clindamycin API

Dehydroclindamycin serves as a certified reference standard for identifying and quantifying this specific process-related impurity in clindamycin hydrochloride raw materials and finished drug products. Analytical laboratories performing HPLC or LC-MS method validation for clindamycin API require dehydroclindamycin to establish system suitability parameters, determine relative response factors, and ensure compliance with ICH Q3A impurity thresholds [1].

ANDA Method Development and Validation

Generic pharmaceutical manufacturers developing ANDA submissions for clindamycin products must demonstrate that their impurity profile matches or improves upon the reference listed drug. Dehydroclindamycin reference standards enable accurate identification of this specific impurity during forced degradation studies, stability testing, and batch release analysis [2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines for ANDA applications [2].

SAR Studies in Lincosamide Research

Investigators exploring the impact of pyrrolidine ring dehydrogenation on lincosamide antibacterial activity utilize dehydroclindamycin as a comparator compound. Since dehydroclindamycin exhibits lower antibacterial activity than clindamycin hydrochloride, researchers can correlate the specific structural modification (dehydrogenation) with reduced biological potency [3]. This informs medicinal chemistry efforts aimed at optimizing lincosamide derivatives.

Analytical Method Transfer and Cross-Validation

Contract research organizations and pharmaceutical companies transferring validated analytical methods between sites require authenticated impurity reference materials. Dehydroclindamycin reference standards ensure consistent peak identification across different laboratories, instruments, and analysts. The compound is available with certificates of analysis detailing purity (≥95%) and comprehensive characterization data, supporting reproducible method performance [4].

Application
Selection Property
Validation Focus
Clindamycin API impurity profiling
HPLC/LC-MS analytical compatibility
System suitability and relative response factor review
ANDA method development
Certified impurity reference material
Impurity threshold documentation context
Lincosamide structure-activity studies
Dehydrogenated lincosamide scaffold
Structure-activity relationship interpretation
Analytical method transfer
COA-supported identity and purity
Inter-laboratory reproducibility review
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